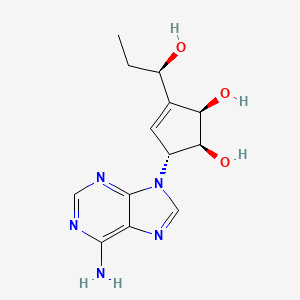

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)-

CAS No.: 194353-48-5

Cat. No.: VC15896107

Molecular Formula: C13H17N5O3

Molecular Weight: 291.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 194353-48-5 |

|---|---|

| Molecular Formula | C13H17N5O3 |

| Molecular Weight | 291.31 g/mol |

| IUPAC Name | (1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxypropyl]cyclopent-3-ene-1,2-diol |

| Standard InChI | InChI=1S/C13H17N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h3-5,7-8,10-11,19-21H,2H2,1H3,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1 |

| Standard InChI Key | YGSAELNNZOSMRA-OYBPUVFXSA-N |

| Isomeric SMILES | CC[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |

| Canonical SMILES | CCC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |

Introduction

Structural and Stereochemical Features

The compound’s structure comprises three key components:

-

Cyclopentene Diol Core: A five-membered ring with hydroxyl groups at positions 1 and 2. The unsaturated cyclopentene ring introduces strain, influencing reactivity and conformational flexibility .

-

Purine Moiety: A 6-amino-9H-purine group attached at position 5. Purines are integral to nucleic acids and enzymatic cofactors, suggesting potential interactions with biological targets .

-

Hydroxypropyl Side Chain: A (1R)-1-hydroxypropyl group at position 3, contributing to stereochemical diversity and hydrogen-bonding capacity.

The (1S,2R,5R) configuration ensures specific spatial arrangements critical for molecular recognition. For example, the cis-diol arrangement on the cyclopentene ring facilitates chelation with metal ions or enzymes, while the stereochemistry of the hydroxypropyl group influences binding affinity .

Synthesis and Manufacturing

Core Cyclopentene Diol Synthesis

The cyclopentene diol core is typically synthesized via oxidative hydroxylation of cyclopentene derivatives. A patented method involves:

-

Epoxidation: Cyclopentene is oxidized with hydrogen peroxide (H₂O₂) using an Fe-Cu catalyst system to form cyclopentene oxide .

-

Hydrolysis: The epoxide undergoes acid-catalyzed hydrolysis to yield 1,2-cyclopentanediol. Reaction conditions (70–90°C, 80–110 hours) optimize diastereoselectivity, favoring the cis-diol configuration .

Key Parameters:

Purine and Hydroxypropyl Functionalization

The purine and hydroxypropyl groups are introduced via stereoselective coupling reactions:

-

Nucleophilic Substitution: The cyclopentene diol reacts with 6-chloropurine derivatives under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium) in dimethyl sulfoxide (DMSO) .

-

Stereochemical Control: Chiral auxiliaries or enzymatic resolution ensures the (1R)-hydroxypropyl configuration .

Example Protocol:

-

Coupling: 6-Amino-9H-purine is reacted with cis-4-hydroxymethyl-2-cyclopenten-1-ol bis-(methyl carbonate) in tetrahydrofuran (THF) at 25°C .

-

Deprotection: Acidic hydrolysis removes protecting groups, yielding the final product .

Chemical Properties and Reactivity

Functional Group Reactivity

-

Hydroxyl Groups: Participate in oxidation (to ketones), esterification, and hydrogen bonding .

-

Cyclopentene Double Bond: Undergoes hydrogenation to cyclopentane derivatives or Diels-Alder reactions .

-

Purine Base: Susceptible to alkylation or glycosylation at N-9, modulating biological activity .

Stereochemical Influences

The (1S,2R,5R) configuration dictates:

-

Enzymatic Interactions: Cis-diols chelate Mg²⁺ or Zn²⁺ in enzyme active sites, as seen in S-adenosylhomocysteine hydrolase inhibition .

-

Solubility: Enhanced aqueous solubility compared to trans isomers due to intramolecular hydrogen bonding .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of S-adenosylhomocysteine hydrolase (SAHH), a key enzyme in methylation pathways. By mimicking adenosine, it binds SAHH’s active site, preventing S-adenosylhomocysteine (SAH) hydrolysis and elevating SAH levels. This disrupts methyltransferase activity, impacting epigenetic regulation .

Key Findings:

-

Antiviral Activity: Reduces viral replication in Ebola and influenza models by suppressing viral mRNA cap methylation .

-

Anticancer Effects: Inhibits histone methyltransferase EZH2, reactivating tumor suppressor genes in lymphoma and myeloma cells .

Pharmacokinetics

-

Metabolism: Hepatic oxidation of the hydroxypropyl group generates carboxylic acid metabolites, excreted renally.

-

Half-Life: ~4–6 hours in murine models, necessitating sustained-release formulations.

Applications and Comparative Analysis

Therapeutic Applications

Comparison with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume